molecular formula C23H26BrNO5 B12377767 Insa

Insa

Cat. No.: B12377767
M. Wt: 476.4 g/mol
InChI Key: RJZXEXUYZYEFMA-UHFFFAOYSA-N
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Description

8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid, commonly referred to as Insa, is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and photodiodes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid involves the diazotization of 1H-indole-3-amine followed by coupling with naphthalene-2-sulfonic acid. The reaction is typically carried out in an acidic medium, such as hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of 8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid can be compared with other azo compounds, such as:

Uniqueness

What sets 8-(1H-indol-3-ylazo)-naphthalene-2-sulfonic acid apart is its unique combination of indole and naphthalene moieties, which confer distinct optical and electronic properties, making it particularly useful in photodiode applications .

Properties

Molecular Formula

C23H26BrNO5

Molecular Weight

476.4 g/mol

IUPAC Name

3-[2-[(E)-2-(4-hydroxy-3,5-dimethoxyphenyl)ethenyl]-3,3-dimethylindol-1-ium-1-yl]propanoic acid;bromide

InChI

InChI=1S/C23H25NO5.BrH/c1-23(2)16-7-5-6-8-17(16)24(12-11-21(25)26)20(23)10-9-15-13-18(28-3)22(27)19(14-15)29-4;/h5-10,13-14H,11-12H2,1-4H3,(H,25,26);1H

InChI Key

RJZXEXUYZYEFMA-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC(=C(C(=C3)OC)O)OC)CCC(=O)O)C.[Br-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=C(C(=C3)OC)O)OC)CCC(=O)O)C.[Br-]

Origin of Product

United States

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